N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide
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Overview
Description
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring attached to an imidodicarbonic diamide moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide typically involves the reaction of α-bromoketones with 2-aminopyridines. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium in ethanol, followed by ammonium chloride.
Substitution: Substitution reactions involve reagents like triethylamine in acetonitrile (ACN) under reflux conditions.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid, DCM, room temperature.
Reduction: Sodium, ethanol, ammonium chloride, reflux.
Substitution: Triethylamine, ACN, reflux.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar pyridine moiety and exhibit comparable reactivity and applications.
Imidazo[1,2-a]pyridines: These heterocyclic compounds are synthesized from similar starting materials and have diverse medicinal applications.
Uniqueness
N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide is unique due to its specific combination of a pyridine ring and an imidodicarbonic diamide moiety. This structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
63118-39-8 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-carbamoyl-3-(pyridin-2-ylmethyl)urea |
InChI |
InChI=1S/C8H10N4O2/c9-7(13)12-8(14)11-5-6-3-1-2-4-10-6/h1-4H,5H2,(H4,9,11,12,13,14) |
InChI Key |
COJUJPXJEXHMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)NC(=O)N |
Origin of Product |
United States |
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